C-(2,3,4-Tri-O-acetyl-1-hydroxy-b-D-galactopyranosyl)formamide
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Overview
Description
C-(2,3,4-Tri-O-acetyl-1-hydroxy-b-D-galactopyranosyl)formamide is a biomedical compound used for the study of certain diseases. It is a formamide derivative of galactose, which exhibits potential antitumor activity against various cancer types.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(2,3,4-Tri-O-acetyl-1-hydroxy-b-D-galactopyranosyl)formamide involves the acetylation of the hydroxyl groups on the galactopyranosyl ring. This is typically achieved using acetic anhydride in the presence of a catalyst such as pyridine. The formamide group is then introduced through a formylation reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale acetylation and formylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
C-(2,3,4-Tri-O-acetyl-1-hydroxy-b-D-galactopyranosyl)formamide undergoes several types of chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Substitution: The formamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Yields the corresponding hydroxyl derivatives.
Oxidation: Yields carbonyl derivatives.
Substitution: Yields substituted formamide derivatives.
Scientific Research Applications
C-(2,3,4-Tri-O-acetyl-1-hydroxy-b-D-galactopyranosyl)formamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis.
Biology: For studying carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential antitumor activity and other therapeutic properties.
Industry: Used in the development of pharmaceuticals and other biomedical products.
Mechanism of Action
The mechanism by which C-(2,3,4-Tri-O-acetyl-1-hydroxy-b-D-galactopyranosyl)formamide exerts its effects involves its interaction with specific molecular targets and pathways. The formamide group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, contributing to its antitumor activity.
Comparison with Similar Compounds
Similar Compounds
- C-(2,3,4-Tri-O-acetyl-1-hydroxy-beta-D-arabinopyranosyl)formamide
- Methyl 2,3,4-tri-O-acetyl-1-O-galactopyranoside
- 2,3,4-Tri-O-acetyl-1-hydroxy-beta-D-glucopyranosyl formamide
Uniqueness
C-(2,3,4-Tri-O-acetyl-1-hydroxy-b-D-galactopyranosyl)formamide is unique due to its specific structure, which allows it to exhibit distinct biological activities. Its potential antitumor activity sets it apart from other similar compounds, making it a valuable compound for biomedical research.
Properties
Molecular Formula |
C13H19NO10 |
---|---|
Molecular Weight |
349.29 g/mol |
IUPAC Name |
[(2R,3S,4S,5R,6R)-4,5-diacetyloxy-6-carbamoyl-6-hydroxy-2-(hydroxymethyl)oxan-3-yl] acetate |
InChI |
InChI=1S/C13H19NO10/c1-5(16)21-9-8(4-15)24-13(20,12(14)19)11(23-7(3)18)10(9)22-6(2)17/h8-11,15,20H,4H2,1-3H3,(H2,14,19)/t8-,9+,10+,11-,13-/m1/s1 |
InChI Key |
PMDHADXIUHZDHD-VFZGUZRASA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](O[C@]([C@@H]([C@H]1OC(=O)C)OC(=O)C)(C(=O)N)O)CO |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)(C(=O)N)O)CO |
Origin of Product |
United States |
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